molecular formula C25H33N B3150204 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline CAS No. 685108-39-8

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline

Cat. No.: B3150204
CAS No.: 685108-39-8
M. Wt: 347.5 g/mol
InChI Key: YRAJKAQIYTYUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline is a bicyclic aromatic compound featuring an isoindoline core substituted at the 2-position with a phenyl group bearing a 4-pentylcyclohexyl substituent.

Properties

IUPAC Name

2-[4-(4-pentylcyclohexyl)phenyl]-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N/c1-2-3-4-7-20-10-12-21(13-11-20)22-14-16-25(17-15-22)26-18-23-8-5-6-9-24(23)19-26/h5-6,8-9,14-17,20-21H,2-4,7,10-13,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAJKAQIYTYUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195227
Record name 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685108-39-8
Record name 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685108-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-[4-(4-pentylcyclohexyl)phenyl]-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution of the Phenyl Ring: The phenyl ring is introduced via a Friedel-Crafts acylation reaction, followed by reduction to obtain the desired substitution pattern.

    Introduction of the Pentylcyclohexyl Group: This step involves the alkylation of the phenyl ring with a pentylcyclohexyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or isoindoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

Thermal Behavior and Mesomorphism

  • Its rigidity may favor nematic or smectic phases.
  • Compound : Exhibits aggregation-induced emission (AIE) and LC properties due to the ethynyl bridge’s conjugation and bromododecyloxy chain’s flexibility .
  • Compound: Fluorine substituents enhance thermal stability (mp >100°C inferred) and reduce viscosity in LC phases compared to non-fluorinated analogs .

Optoelectronic Properties

  • The compound shows strong AIE, making it suitable for organic light-emitting diodes (OLEDs) .
  • The target compound ’s isoindoline core may enable fluorescence, but the absence of an ethynyl bridge likely limits π-π stacking and AIE activity.

Critical Differences :

  • The target compound ’s isoindoline core offers a unique balance of rigidity and solubility, but its lack of fluorination or AIE-active groups may limit niche applications compared to and compounds.

Research Findings and Implications

  • : The ethynyl bridge in 1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl) benzene facilitates AIE, a property absent in the target compound due to structural simplicity .
  • : Fluorine atoms in 1,2-difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene improve thermal resilience, suggesting that halogenation could enhance the target compound’s stability for industrial use .

Biological Activity

2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline, with the CAS number 685108-39-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its potential effects on:

  • Nicotinic Acetylcholine Receptors : The compound may interact with these receptors, which are crucial for neurotransmission and have implications in various neurological conditions.
  • Cell Cycle Regulation : Preliminary studies suggest that compounds similar to this compound can influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are vital for cell division and proliferation .

Anticancer Potential

Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies on structurally related isoindolines have shown significant inhibitory effects on cancer cell lines, indicating that this compound may exhibit similar properties.

Case Studies

  • In vitro Studies : In laboratory settings, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, leading to apoptosis. For example, a related compound showed an IC50 value of 0.004 μM against CDK2, highlighting the potential of isoindolines in targeting cancer pathways .
  • Animal Models : In vivo studies using xenograft models have indicated that such compounds can significantly reduce tumor growth without severe toxicity, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Reference
This compoundPotential anticancer activityTBDCurrent Research
Related Isoindoline ACDK2 Inhibition0.004
Related Isoindoline BCDK9 Inhibition0.009

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the introduction of various substituents that may enhance biological activity. The structure-activity relationship (SAR) studies indicate that modifications in the cyclohexyl group can significantly affect the compound's potency and selectivity towards specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.